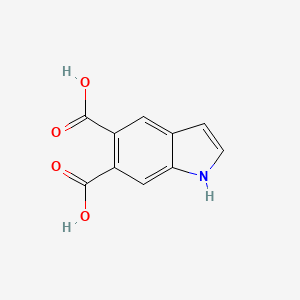

Indole-5,6-dicarboxylic

描述

Contextualization within Indole (B1671886) Chemistry Research

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a foundational scaffold in a vast number of biologically active compounds. researchgate.netresearchgate.netbhu.ac.in Its derivatives are central to numerous pharmaceuticals and natural products, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netrjpn.org Indole-5,6-dicarboxylic acid is a specific derivative that has garnered interest in medicinal chemistry. The strategic placement of two carboxylic acid groups on the benzene portion of the indole ring creates a molecule with unique electronic and steric properties, making it a valuable building block for more complex molecules. researchgate.net

Synthetic approaches to indolecarboxylic acids are varied, with classical methods like the Fischer and Reissert syntheses being fundamental to indole chemistry. uop.edu.pk These methods often involve the construction of the indole ring from simpler aromatic precursors. researchgate.net For instance, the Reissert synthesis condenses o-nitrotoluene with diethyl oxalate, followed by reduction and cyclization to yield an indole-2-carboxylic acid, which can then be further modified. uop.edu.pk The synthesis of specifically substituted indoles, such as this compound acid, often requires multi-step procedures to introduce the desired functional groups at precise locations on the indole core. urfu.ru

Significance of the this compound Acid Scaffold in Chemical Biology Research

The indole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous bioactive molecules. researchgate.net The this compound acid scaffold, in particular, serves as a versatile building block in the design and synthesis of novel compounds with potential therapeutic applications. The dicarboxylic acid functionality allows for the formation of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. nih.gov

The arrangement of the two carboxylic acid groups on the indole ring can also facilitate interactions with biological targets through hydrogen bonding and other non-covalent interactions. This makes the this compound acid scaffold a key component in the design of inhibitors for various enzymes and receptors. For example, indole derivatives have been investigated for their ability to inhibit enzymes like monoamine oxidase (MAO), which is implicated in neurological disorders. researchgate.netresearchgate.net While this compound acids themselves have been found to be weak MAO inhibitors, their dicarbonitrile counterparts show significantly higher potency. researchgate.net This highlights the importance of the scaffold as a template for further chemical modification.

Furthermore, the indole ring system is a key feature of many natural and synthetic compounds with anticancer properties. The ability to functionalize the this compound acid scaffold provides a route to new potential anticancer agents.

Overview of Key Derivatives and Analogues in Academic Inquiry

Indole-5,6-dicarbonitrile derivatives have emerged as a significant class of compounds in medicinal chemistry research, particularly as potent inhibitors of monoamine oxidase (MAO) A and B. researchgate.netnih.gov These enzymes are crucial targets for the treatment of neurological conditions such as Parkinson's disease and depression. researchgate.net

Research has shown that several indole-5,6-dicarbonitrile derivatives exhibit potent MAO inhibition. researchgate.net For example, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile has been reported to inhibit MAO-A and MAO-B with very low IC50 values of 0.014μM and 0.017μM, respectively. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the indole-5,6-dicarbonitrile scaffold can significantly impact inhibitory activity. For instance, methylation of the indole nitrogen was found to eliminate MAO-B inhibition. nih.gov In contrast, the corresponding this compound acids are generally weak MAO inhibitors, demonstrating the critical role of the dinitrile functional groups for this specific biological activity. researchgate.net

The synthesis of these derivatives often involves the construction of the indole ring from substituted phthalonitriles. researchgate.net One common method is the Vilsmeier-Haack formylation of 4-(2-aryl-2-oxoethyl)-5-nitrophthalonitriles, followed by a reduction step to yield 3-acyl-1-hydroxy-1H-indole-5,6-dicarbonitriles. researchgate.net

5,6-Dihydroxyindole-2-carboxylic acid (DHICA) is a crucial intermediate in the biosynthesis of eumelanin (B1172464), the dark pigment found in human skin, hair, and eyes. ontosight.aireactome.org It is formed from the amino acid tyrosine via a series of enzymatic reactions. ontosight.ai The polymerization of DHICA, along with 5,6-dihydroxyindole (B162784) (DHI), leads to the formation of the complex eumelanin polymer. reactome.org The ratio of DHI to DHICA in the polymer influences the resulting color and properties of the melanin (B1238610). ontosight.ai

DHICA's role extends beyond being a simple melanin precursor. Research has shown that it possesses significant biological activities. For instance, DHICA can act as a potent antioxidant. acs.orgmdpi.com Studies have demonstrated its ability to inhibit oxidative damage, such as that induced by the Fenton reaction. acs.org However, under certain conditions, such as upon exposure to UVA irradiation, DHICA can also contribute to oxidative DNA damage in human keratinocytes. nih.gov

Furthermore, DHICA has been identified as a signaling molecule. It can stimulate the production of nitric oxide in macrophages, suggesting a role in inflammatory and immune responses within the epidermis. nih.gov DHICA has also been investigated for its potential as an agonist for G-protein coupled receptor 35 (GPR35). medchemexpress.com In the context of drug discovery, DHICA and its derivatives have been explored as potential antiviral agents, specifically as inhibitors of HIV-1 integrase. mdpi.com

The synthesis of DHICA for research purposes can be challenging and often involves multi-step processes. urfu.ru One approach involves the demethylation of 5,6-dimethoxyindole-2-carboxylic acid using reagents like boron tribromide. urfu.ru

Structure

2D Structure

3D Structure

属性

分子式 |

C10H7NO4 |

|---|---|

分子量 |

205.17 g/mol |

IUPAC 名称 |

1H-indole-5,6-dicarboxylic acid |

InChI |

InChI=1S/C10H7NO4/c12-9(13)6-3-5-1-2-11-8(5)4-7(6)10(14)15/h1-4,11H,(H,12,13)(H,14,15) |

InChI 键 |

PNVCIIKITUURBZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CNC2=CC(=C(C=C21)C(=O)O)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies for Indole 5,6 Dicarboxylic Acid and Analogues

Strategies for Indole (B1671886) Ring Construction and Functionalization

The synthesis of the indole core is a well-established field, yet the introduction of specific functionalities, such as two adjacent carboxylic acid groups on the benzene (B151609) ring, presents unique challenges. This section details several modern approaches to achieve this.

Reductive Cyclization Approaches for Indole Dicarboxylic Systems

Reductive cyclization is a powerful strategy for the synthesis of indoles. This approach typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization. A common starting material for this type of reaction is a 2-nitrostyrene derivative. The use of carbon monoxide as a reductant, often in conjunction with a palladium catalyst, has been shown to be effective in the reductive cyclization of nitrostyrenes to yield indoles. nih.gov Formate esters can also serve as effective carbon monoxide surrogates in these reactions, offering a potentially safer alternative to gaseous CO. researchgate.net The reaction tolerates a variety of functional groups, making it a versatile method for the synthesis of substituted indoles. researchgate.net

A notable application of this methodology is the double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes to synthesize 1H,8H-pyrrolo[3,2-g]indoles, demonstrating the potential for creating complex heterocyclic systems. nih.gov This strategy highlights the ability to construct multiple indole rings within a single molecule.

Electrophilic Formylation and Acylation Reactions in Indole Synthesis

Electrophilic substitution reactions are fundamental to the functionalization of the indole ring. The indole nucleus is electron-rich, making it susceptible to attack by electrophiles, preferentially at the C-3 position. bhu.ac.in Direct electrophilic formylation of indoles is an efficient way to introduce a formyl group, which is a versatile handle for further transformations. acs.org Traditional methods like the Vilsmeier-Haack reaction are commonly employed for this purpose. bhu.ac.in More recent developments include the use of boron-based catalysts for the formylation of indoles using trimethyl orthoformate as the formyl source. acs.org

Acylation of indoles can occur at either the nitrogen or the C-3 position, depending on the reaction conditions. For instance, reaction with acetic anhydride can lead to 1,3-diacetylindole, while using sodium acetate or 4-dimethylaminopyridine can result in exclusive N-acetylation. bhu.ac.in These reactions provide a means to introduce carbonyl functionalities that can be further elaborated to construct more complex indole derivatives.

Multicomponent Cascade Reactions for Indole Core Formation

Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single step. nih.govrsc.org These reactions are characterized by their high atom economy and the ability to generate structural diversity. arkat-usa.org The development of MCRs for indole synthesis has been an area of active research. nih.gov

One such strategy involves a cascade multicomponent synthesis of indoles from unfunctionalized alkenes, diazonium salts, and sodium triflinate, which proceeds through a radical trifluoromethylation of the alkene as an entry into a Fischer-type indole synthesis. nih.gov Another innovative two-step MCR involves the Ugi multicomponent reaction of anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, followed by an acid-induced cyclization to form the indole core. rsc.org These methods provide rapid access to a variety of substituted indole derivatives.

Classical and Modern Indole Synthesis Adaptations

Classic indole syntheses remain cornerstones of organic chemistry, and their adaptation for the synthesis of specific targets like indole-5,6-dicarboxylic acid is a testament to their enduring utility.

Leimgruber–Batcho Indole Synthesis Derivatives

The Leimgruber–Batcho indole synthesis is a versatile and high-yielding method for preparing indoles from o-nitrotoluenes. wikipedia.org The process involves the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization. wikipedia.org This method is particularly advantageous as it allows for the synthesis of indoles that are unsubstituted at the 2 and 3 positions and can be used to prepare a wide variety of substituted indoles. clockss.org

The reaction conditions are generally mild, and a range of reducing agents can be employed, including palladium on carbon with hydrogen, Raney nickel, or titanium(III) chloride. wikipedia.orgclockss.org The Leimgruber-Batcho synthesis has been utilized in the preparation of numerous structurally diverse indoles. clockss.org Microwave-assisted Leimgruber–Batcho reactions have also been developed, offering enhanced reaction rates and yields for the preparation of various heteroaromatic enamine intermediates. rsc.org

Fischer Indole Synthesis Modifications for Dihydroxyindole Precursors

The Fischer indole synthesis, discovered in 1883, is one of the oldest and most reliable methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or a ketone. wikipedia.org This method is widely used in the synthesis of pharmaceuticals, including the triptan class of antimigraine drugs. wikipedia.org

For the synthesis of dihydroxyindole precursors, such as 5,6-dihydroxyindole-2-carboxylic acid (DHICA), modifications of the Fischer indole synthesis are often employed. nih.gov A common route involves the rearrangement of [(3,4-dimethoxyphenyl)hydrazono]pyruvic acid ethyl ester to form the corresponding indole-2-carboxylic acid ethyl ester, which can then be demethylated and hydrolyzed to afford DHICA. nih.gov Another approach utilizes a Japp-Klingemann type Fischer-indole synthesis protocol to construct the salicyl-like substituted indole core. nih.gov

Hemetsberger–Knittel Indole Synthesis Applications

The Hemetsberger–Knittel indole synthesis is a valuable method for the formation of indole-2-carboxylic esters through the thermal decomposition of 3-aryl-2-azido-propenoic esters. synarchive.comwikipedia.org This reaction, first described in 1969, typically proceeds with yields exceeding 70%. synarchive.comwikipedia.org However, its application can be limited by the instability and challenging synthesis of the azido starting material. wikipedia.orgwikipedia.org The reaction mechanism is not fully elucidated, but it is postulated to involve a nitrene intermediate, and azirine intermediates have been isolated. wikipedia.orgwikipedia.org

This synthetic strategy is particularly useful for creating indole-2-carboxylic acid derivatives, which serve as versatile precursors for further functionalization. semanticscholar.org The Hemetsberger reaction has been successfully applied to the synthesis of more complex heterocyclic systems, such as substituted 5-, 6-, and 7-azaindoles. researchgate.net In the synthesis of these analogues, it was observed that better yields were often obtained at higher temperatures and with shorter reaction times compared to the formation of corresponding indoles. researchgate.net In some instances, decomposition was noted below a certain minimum temperature. researchgate.net

A notable application of this methodology is in the construction of novel dihydroindoloindole systems. For example, the Hemetsberger strategy has been employed for the preparation of indolo[7,6-g]indole derivatives. semanticscholar.org This involves the reaction of naphthalene dialdehydes with methyl azidoacetate in the presence of a strong base like sodium methoxide to generate the vinyl azide intermediate. semanticscholar.org Subsequent thermal decomposition of this intermediate leads to intramolecular cyclization, forming the targeted indoloindole system. semanticscholar.org This approach provides a convenient route to these complex tetracyclic structures under relatively simple reaction conditions with good yields. semanticscholar.org

| Starting Material | Product | Key Features of Synthesis |

| 3-Aryl-2-azido-propenoic ester | Indole-2-carboxylic ester | Thermal decomposition; yields often >70%. synarchive.comwikipedia.org |

| Naphthalene-2,6-dicarbaldehyde | Dimethyl 3,8-dihydroindolo[7,6-g]indole-2,7-dicarboxylate | Application of Hemetsberger reaction to build complex heterocyclic systems. semanticscholar.org |

| Naphthalene-1,5-dicarbaldehyde | Dimethyl 1,6-dihydroindolo[5,4-e]indole-2,7-dicarboxylate | Demonstrates versatility in synthesizing various indoloindole isomers. semanticscholar.org |

Copper-Catalyzed Coupling in Indole Carboxylic Acid Synthesis

Copper-catalyzed reactions represent a cost-effective and efficient approach for the synthesis of indole rings, including those bearing carboxylic acid functionalities. These methods often involve the formation of key C-N and C-C bonds to construct the indole core.

One prominent strategy is the tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction. This one-pot process can produce multisubstituted indoles in very good yields from readily available aryl iodides and enamines. organic-chemistry.org Key to the success of this reaction is the optimization of the catalytic system, where a combination of a copper(I) source like CuI, a ligand such as Johnphos, and a base like KHCO3 in a solvent like DMSO at elevated temperatures (e.g., 130°C) has proven effective, achieving yields up to 88%. organic-chemistry.org

Another approach involves a copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling. rsc.org This method synthesizes diverse indole-3-carboxylic esters from arylboronic acids and ester (Z)-3-aminoacrylates. The initial Chan–Lam N-arylation is typically performed in the presence of a Cu(II) catalyst, such as Cu(OAc)2, followed by the intramolecular CDC process to yield the C3-functionalized indole derivatives. rsc.org Merging these two distinct types of copper catalysis into a single pot presents a synthetic challenge but offers a streamlined route to these valuable compounds. rsc.org

Furthermore, a copper-catalyzed three-step cascade reaction provides access to indole-2-carboxylic esters from starting materials like 2-bromobenzaldehydes and ethyl acetamidoacetate. acs.org This methodology proceeds through an aldol condensation, an intramolecular Goldberg-type C-N cross-coupling, and a subsequent deacylation. acs.org An advantage of this method is the ability to perform it without an external ligand and in more sustainable, renewable solvents like 2-MeTHF or EtOAc, which can replace more traditional dipolar aprotic solvents like DMSO. acs.org

| Catalytic System | Starting Materials | Product Type | Key Features |

| CuI / Johnphos / KHCO3 | Aryl iodides and enamines | Multisubstituted indoles | One-pot tandem Ullmann C-N coupling and CDC reaction. organic-chemistry.org |

| Cu(OAc)2 / Tri-tert-butylphosphine tetrafluoroborate | Arylboronic acids and ester (Z)-3-aminoacrylates | Indole-3-carboxylic esters | Sequential Chan–Lam N-arylation and CDC reaction. rsc.org |

| Copper catalyst (ligand-free) | 2-Bromobenzaldehydes and ethyl acetamidoacetate | Indole-2-carboxylic esters | Three-step cascade in renewable solvents. acs.org |

Targeted Derivatization and Substitution Reactions on the Indole Core

Halogenation and Palladium-Catalyzed Coupling Strategies

The functionalization of the indole core can be effectively achieved through a two-step process involving initial halogenation followed by a palladium-catalyzed cross-coupling reaction. Halogenated indoles serve as versatile intermediates for the introduction of various substituents onto the indole ring system.

Palladium-catalyzed coupling reactions, such as the reductive Heck coupling, have been instrumental in constructing complex molecular architectures, including the piperidine ring found in many monoterpene indole alkaloids. nih.gov While traditional methods often relied on stoichiometric and sensitive reagents like Ni(COD)2, palladium catalysis offers a more robust alternative. nih.gov These reactions involve the generation of an alkylpalladium intermediate, which is then intercepted by a hydride source. nih.gov

Furthermore, palladium catalysis can be employed for the hydrohalogenation of enynes using ammonium halides as convenient and safer surrogates for toxic and corrosive hydrogen halides. acs.org This method allows for the introduction of halogen atoms, which can then be used in subsequent cross-coupling reactions. The mechanism of these reactions can involve steps like E-to-Z vinyl–Pd isomerization and carbon–halogen bond-forming reductive elimination. acs.org

In the context of indole carboxylic acids, palladium-catalyzed reactions can be used for direct C-H functionalization. For instance, palladium-catalyzed aerobic oxidative cross-couplings of indoles with benzene have been demonstrated. nih.gov The regioselectivity of these reactions (i.e., C2 vs. C3 arylation) can be controlled by the careful selection of both the neutral and anionic ligands attached to the palladium catalyst. nih.gov For example, a Pd(TFA)2 catalyst system with a 9,9-dimethyl-4,5-diazafluorene ligand tends to favor C3-functionalization. nih.gov

Regioselective Functionalization of the Indole Core

Achieving regioselectivity in the functionalization of the indole core is a significant synthetic challenge due to the multiple reactive sites on the heterocyclic ring. Various strategies have been developed to direct reactions to specific positions.

Directed metalation groups can be strategically placed on the indole ring to guide functionalization to otherwise less reactive positions. For example, groups at the C3 position or on the indole nitrogen can direct reactions to the C4 and C7 positions, respectively. nih.gov However, direct modification of the C5 and C6 positions remains particularly challenging. nih.gov

Recent advancements have shown that copper-based catalysts can be used for the selective alkylation of the C5 position of the indole ring. technologynetworks.com This method provides a cost-effective way to introduce alkyl groups at this traditionally difficult-to-target position, with yields reported up to 91%. technologynetworks.com The copper catalyst is believed to stabilize the reaction intermediate, thereby lowering the energy barrier for the desired transformation. technologynetworks.com Similarly, copper-catalyzed C5-H alkylation of indoles bearing carbonyl functionalities at the C3 position has been achieved using α-diazomalonates as carbene sources. nih.gov

For functionalization at other positions, palladium catalysis has been widely employed. The regioselectivity of palladium-catalyzed oxidative coupling reactions can be influenced by the choice of ligands and the electronic properties of the indole substrate. nih.gov For instance, in the coupling of indoles with benzene, the presence of an electron-withdrawing group at the 5- or 6-position can improve the regioselectivity for C2-functionalization when using a Pd(OPiv)2 catalyst system with a 4,5-diazafluoren-9-one ligand. nih.gov The use of directing groups, such as a pyrimidyl group, can facilitate the regioselective synthesis of indole-3-carboxylic acid esters from N-substituted anilines and diazo compounds. thieme-connect.com

| Position | Method | Catalyst/Reagent | Key Features |

| C2 | Oxidative Coupling | Pd(OPiv)2 / 4,5-diazafluoren-9-one | Improved regioselectivity with electron-withdrawing groups at C5/C6. nih.gov |

| C3 | Oxidative Coupling | Pd(TFA)2 / 9,9-dimethyl-4,5-diazafluorene | Favored functionalization at the C3 position. nih.gov |

| C4 | Directed Metalation | Directing group at C3 | Directs functionalization to the C4 position. nih.gov |

| C5 | C-H Alkylation | Copper-based catalyst | Cost-effective method for targeting the C5 position. technologynetworks.com |

| C7 | Directed Metalation | Directing group on indole nitrogen | Directs functionalization to the C7 position. nih.gov |

Amide Bond Formation for Indole Carboxylic Acids

Amide bond formation is a cornerstone of medicinal chemistry, and efficient methods for coupling carboxylic acids with amines are crucial for the synthesis of a wide range of biologically active molecules, including derivatives of indole carboxylic acids. asiaresearchnews.com

A variety of coupling reagents have been developed to facilitate amide bond formation. Common reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP). nih.gov For challenging couplings, such as those involving electron-deficient amines, a combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective. nih.gov The proposed mechanism involves the formation of a reactive HOBt ester, which then reacts with DMAP to form a highly reactive acyliminium ion intermediate that is readily attacked by the amine. nih.gov

For the synthesis of amides from 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a precursor to melanins, an optimized procedure involves the use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base such as DIPEA (N,N-diisopropylethylamine). nih.gov This method requires the protection of the reactive catechol hydroxyl groups, typically as acetates, prior to the coupling reaction. The acetyl groups can be easily removed afterward under controlled basic conditions. nih.gov This procedure has been shown to produce DHICA amides in high yields, often exceeding 85%. nih.gov

A more recent development for the N-acylation of less reactive nitrogen-containing heterocycles like indoles involves a one-pot reaction using di-tert-butyl dicarbonate (Boc2O) and a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst. asiaresearchnews.com This system has been used to synthesize over 120 amide compounds, with a majority achieving yields of more than 85%. asiaresearchnews.com This method is advantageous as it does not require special equipment or heating. asiaresearchnews.com

| Coupling Reagents | Substrates | Key Features |

| EDC / DMAP / cat. HOBt | Electron-deficient amines and carboxylic acids | Effective for challenging couplings. nih.gov |

| HATU / DIPEA | 5,6-Diacetoxyindole-2-carboxylic acid (DAICA) and amines | High yields (>85%) for DHICA amides after deprotection. nih.gov |

| Boc2O / DMAPO | Nitrogen-containing heterocycles (e.g., indole) and carboxylic acids | One-pot, high-yield reaction without heat. asiaresearchnews.com |

Cobalt-Catalyzed Reductive C-H Alkylation Methodologies

The direct alkylation of C-H bonds is a highly atom-economical and desirable transformation in organic synthesis. Cobalt-catalyzed methodologies have emerged as a powerful tool for the reductive C-H alkylation of indoles using readily available carboxylic acids as alkylating agents. rsc.org

This novel protocol utilizes a catalytic system composed of Co(acac)3 and a specific phosphine ligand, 1,1,1-tris(diphenylphosphinomethyl)ethane (Triphos, L1), in the presence of Al(OTf)3 as a co-catalyst. rsc.org The reaction proceeds using molecular hydrogen as the reductant. rsc.org This system has been successfully applied to the reductive alkylation of 2-methyl-1H-indole with a broad range of carboxylic acids. rsc.org

The utility of this methodology has been further demonstrated through the C3 alkylation of various substituted indole derivatives. rsc.org For instance, 6-substituted and 5,7-substituted indoles have been successfully alkylated, affording the corresponding products in good isolated yields ranging from 63% to 80%. scispace.com The protocol also shows tolerance to different alkyl and aryl substituents at the C2 position and on the nitrogen atom of the indole ring. scispace.com

| Catalyst System | Substrates | Product | Key Features |

| Co(acac)3 / Triphos / Al(OTf)3 | Indoles and carboxylic acids | C-H alkylated indoles | Direct C-H alkylation using H2 as reductant. rsc.org |

| Co(acac)3 / Triphos / Al(OTf)3 | 2-Methyl-1H-indole and various carboxylic acids | C3-alkylated 2-methyl-1H-indoles | Broad substrate scope for carboxylic acids. rsc.org |

| Co(acac)3 / Triphos / Al(OTf)3 | Substituted indoles and acetic, phenylacetic, or diphenylacetic acids | C3-alkylated indole derivatives | Good functional group tolerance. rsc.org |

Biochemical Pathways and Enzymatic Interactions Involving Indole 5,6 Dicarboxylic Acid Derivatives

Role in Eumelanin (B1172464) Biosynthesis and Pigmentation Research

The brown to black pigmentation in human skin, hair, and eyes is due to a biopolymer called eumelanin. The biosynthesis of this pigment is a complex process involving several indole (B1671886) derivatives, with carboxylated forms playing a crucial role in determining the final properties of the melanin (B1238610) polymer.

Eumelanin is primarily a polymer composed of 5,6-dihydroxyindole (B162784) (DHI) and its carboxylated counterpart, 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.govnih.govresearchgate.net These dihydroxyindoles are the ultimate monomeric precursors that polymerize to form the pigment. nih.govsns.it The biosynthetic pathway begins with the amino acid L-tyrosine, which is enzymatically oxidized to dopaquinone (B1195961). mdpi.commdpi.com Through a series of subsequent reactions, dopaquinone is converted to dopachrome (B613829). mdpi.commdpi.com

At this critical juncture, the pathway can diverge. In vitro, dopachrome spontaneously decarboxylates to form DHI. mdpi.com However, in vivo, the reaction is enzymatically controlled to favor the formation of DHICA, a major circulating melanogen. mdpi.com This non-decarboxylative tautomerization of dopachrome establishes DHICA as a key intermediate. mdpi.commdpi.com Research has provided unambiguous evidence that DHICA is incorporated in physiologically relevant amounts into mammalian melanins, with studies showing that a significant percentage of precursors incorporated into melanin retain their carboxyl groups. nih.govportlandpress.comnih.gov The ratio of DHICA to DHI in the final polymer significantly influences the properties of the resulting eumelanin. mdpi.com

The formation of the eumelanin polymer occurs through the oxidative polymerization of DHI and DHICA monomers. nih.govmdpi.com This process is complex, involving the generation of highly reactive intermediates and resulting in a heterogeneous macromolecule. nih.gov The polymerization of DHI typically produces black, insoluble pigments, whereas the polymerization of DHICA leads to the formation of brown melanin that is soluble in aqueous solutions at a pH above 5. mdpi.comcncb.ac.cn

The mechanism involves the formation of dimers, trimers, and higher oligomers. nih.govmdpi.com Mass spectral studies have confirmed the facile production of these oligomeric forms upon exposure of DHI to air in solution, even without enzymatic catalysis. nih.gov The polymerization of DHICA has been shown to result in polymers with apparent molecular weights corresponding to 100-1,000 monomer units. cncb.ac.cn The distinct properties of DHI-melanin and DHICA-melanin, such as color and solubility, are a direct consequence of their different monomeric units and the resulting polymer structure. mdpi.commdpi.com

The synthesis of eumelanin is tightly regulated by a family of related enzymes. biologists.com The key enzymes involved in the formation and processing of indole precursors are:

Tyrosinase (TYR) : This is the rate-limiting enzyme that initiates melanogenesis. biologists.comyoutube.com It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. mdpi.comnih.gov

L-Dopachrome Tautomerase (DCT) : Also known as Tyrosinase-Related Protein 2 (TRP2), this enzyme catalyzes the tautomerization of dopachrome into DHICA. nih.govmdpi.comnih.gov By directing the pathway towards DHICA, DCT prevents the spontaneous decarboxylation of dopachrome to DHI. mdpi.com

Tyrosinase-Related Protein 1 (TRP1) : The specific function of TRP1 has been identified as a DHICA oxidase. nih.gov It catalyzes the oxidation of DHICA to a carboxylated indole-quinone, a crucial step for the subsequent polymerization of DHICA into melanin. nih.govnih.gov In mice, TRP1 is essential for this process; however, human TRP1 is reportedly unable to catalyze this specific reaction, though it can oxidize DHI. mdpi.com It is also proposed that TRP1 interacts directly with and stabilizes tyrosinase within melanocytes. biologists.com

| Enzyme | Locus (Mice) | Function in Eumelanin Biosynthesis |

| Tyrosinase (TYR) | Albino | Catalyzes the initial reactions: L-Tyrosine → L-DOPA → Dopaquinone. biologists.comnih.gov |

| L-Dopachrome Tautomerase (DCT/TRP2) | Slaty | Catalyzes the tautomerization of Dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). mdpi.comnih.gov |

| Tyrosinase-Related Protein 1 (TRP1) | Brown | Functions as a DHICA oxidase, oxidizing DHICA to prepare it for polymerization. nih.govnih.gov |

The structure of the final eumelanin polymer is determined by the complex cross-linking of the dihydroxyindole monomers. The indole units are capable of forming bonds at several positions, leading to a chemically disordered macromolecule. Studies on the oxidation products of DHI have identified oligomers primarily coupled through 2,2'-, 2,4'-, and 2,7'-bonding. mdpi.com

In natural eumelanin, it is understood that DHICA is linked predominantly through its 4- and 7-positions. rsc.org The analysis of degradation products from eumelanin provides further insight into its structure. For instance, the detection of pyrrole-2,3,4,5-tetracarboxylic acid (PTeCA) after oxidation is considered a marker for cross-linking that involves the C2 and C3 positions of the DHI moiety within the polymer. nih.gov These varied and heterogeneous cross-linking dynamics are responsible for the broad UV-visible absorption spectrum that gives eumelanin its characteristic black or brown color and photoprotective properties. acs.org

Enzyme Inhibition Mechanisms and Modulatory Activities

Derivatives of the indole-5,6-dicarboxyl scaffold have been investigated for their ability to modulate the activity of various enzymes. A notable area of research is their potent inhibition of monoamine oxidases.

While research on the dicarboxylic acid itself is limited in this context, extensive studies have focused on its dinitrile derivatives. Indole-5,6-dicarbonitrile derivatives have emerged as remarkably potent inhibitors of human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters. ebi.ac.uknih.govresearchgate.net

Research has documented that certain 3-chloro-1H-indole-5,6-dicarbonitrile derivatives exhibit potent, reversible, and competitive inhibition of both MAO isoforms. ebi.ac.uknih.gov For example, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile inhibits MAO-A and MAO-B with IC50 values in the low nanomolar range. ebi.ac.uknih.gov Structure-activity relationship (SAR) analyses have revealed key structural features for potent inhibition. For instance, methylation of the indole nitrogen was found to eliminate MAO-B inhibition, while replacing a 2-phenyl ring with a thienyl group significantly reduced MAO-B inhibitory activity. ebi.ac.uknih.gov These findings highlight indole-5,6-dicarbonitriles as promising lead compounds for designing novel MAO inhibitors. ebi.ac.uknih.govnih.gov

| Compound | Target | IC50 (µM) | Inhibition Type |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-A | 0.014 | Reversible, Competitive |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-B | 0.017 | Reversible, Competitive |

| A potent indole-5,6-dicarbonitrile derivative | MAO-A | 0.006 | - |

| A potent indole-5,6-dicarbonitrile derivative | MAO-B | 0.058 | - |

| 1-(3,4-Dichlorophenyl)-3-(1-(3-fluorobenzoyl)-1H-indol-5-yl)urea | MAO-B | >10 | - |

| 4-oxo-4H-chromene-3-carboxamide derivative (6e) | MAO-B | 1.12 | - |

| Indole-based derivative (8a) | MAO-B | 0.02 | Competitive |

| Indole-based derivative (8b) | MAO-B | 0.03 | Competitive |

Data compiled from multiple studies on various indole derivatives. ebi.ac.uknih.govnih.govmdpi.com

Tyrosinase Inhibition by Indole-Based Compounds and Derivatives

Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanogenesis, the process of melanin pigment synthesis. nih.govnih.gov It catalyzes the initial, rate-limiting steps of this pathway. nih.govmdpi.com Given its central role, the inhibition of tyrosinase is a primary target for developing agents to treat hyperpigmentation disorders and for use in cosmetic skin-lightening products. nih.govmdpi.comresearchgate.net Indole derivatives are significant in this context as several, including 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), are natural intermediates in the melanin formation pathway. nih.govmdpi.com

The structural similarity between these natural indole substrates and synthetic indole derivatives provides a strong basis for designing effective tyrosinase inhibitors. mdpi.com These synthetic compounds can interfere with the enzyme's catalytic activity, potentially by disrupting substrate recognition at the active site, thereby impeding melanin production. mdpi.com Research has demonstrated that various indole derivatives exhibit significant tyrosinase inhibitory activity. For instance, natural products like indole-3-carbaldehyde and tryptophol (B1683683) have shown notable inhibition. mdpi.com

In a targeted effort to develop potent inhibitors, a series of indole–thiourea derivatives were synthesized. One compound from this series, designated 4b , demonstrated significant tyrosinase inhibitory activity with a half-maximal inhibitory concentration (IC50) of 5.9 ± 2.47 μM. mdpi.com This potency was considerably greater than that of kojic acid, a well-known tyrosinase inhibitor, which had an IC50 of 16.4 ± 3.53 μM. mdpi.com Kinetic analysis revealed that compound 4b acts as a competitive inhibitor, meaning it directly competes with the substrate for binding to the enzyme's active site. mdpi.com

Interestingly, the substrate specificity of tyrosinase can vary between species. While mouse tyrosinase does not efficiently catalyze the oxidation of DHICA, studies have shown that human tyrosinase does function as a DHICA oxidase. nih.gov This broader substrate specificity in the human enzyme means it is at least partially responsible for incorporating DHICA units into human eumelanins. nih.gov

Table 1: Tyrosinase Inhibitory Activity of Indole Derivative 4b

| Compound | Type of Inhibition | IC50 (μM) |

| Compound 4b | Competitive | 5.9 ± 2.47 |

| Kojic Acid (Reference) | Competitive | 16.4 ± 3.53 |

Investigation of Kinase Inhibition by Indole Derivatives

Indole derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and neurological disorders.

One area of focus has been the inhibition of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a kinase linked to neurological alterations in Down syndrome. stthomas.edu A screening hit, 11H-indolo[3,2-c]quinoline-6-carboxylic acid, was structurally modified to develop more potent and selective inhibitors. stthomas.eduacs.org This effort led to the design of 10-iodo-substituted derivatives that proved to be highly potent DYRK1A inhibitors. acs.org Specifically, compounds 5j and 5o showed strong potency with IC50 values of 6 nM and 22 nM, respectively. acs.org These compounds also demonstrated good selectivity, as other tested kinases were inhibited only at concentrations at least 100 times higher. acs.org

Indole derivatives have also been developed as inhibitors for receptor tyrosine kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). A series of new indole-6-carboxylate ester derivatives were synthesized and evaluated for their anti-proliferative effects. nih.gov Among these, compound 4a , featuring an unsubstituted phenyl moiety, exhibited the highest inhibitory activity against the EGFR enzyme. nih.gov Another derivative, compound 6c , which has a chloro group at the 4-position of its aromatic ring, showed the most potent inhibition of the VEGFR-2 enzyme. nih.gov

Furthermore, researchers have designed 5-substituted-indole-2-carboxamides to act as dual inhibitors of EGFR and cyclin-dependent kinase 2 (CDK2). rsc.org The most effective compounds, 5g , 5i , and 5j , displayed potent antiproliferative activity against cancer cell lines, with GI50 (concentration for 50% of maximal inhibition of cell proliferation) values of 55 nM, 49 nM, and 37 nM, respectively. rsc.org Subsequent enzymatic assays confirmed their efficacy as kinase inhibitors. The compounds inhibited EGFR with IC50 values ranging from 85 nM to 124 nM, comparable to the reference drug erlotinib (B232) (IC50 = 80 nM). rsc.org Additionally, compounds 5c and 5g were effective CDK2 inhibitors, with IC50 values of 46 nM and 33 nM, respectively. rsc.org

Table 2: Kinase Inhibitory Activity of Various Indole Derivatives

| Compound | Target Kinase(s) | Potency (IC50 / GI50) |

| 5j | DYRK1A | IC50 = 6 nM |

| 5o | DYRK1A | IC50 = 22 nM |

| 5g | EGFR / CDK2 | GI50 = 55 nM / IC50 (CDK2) = 33 nM |

| 5i | EGFR / CDK2 | GI50 = 49 nM |

| 5j | EGFR / CDK2 | GI50 = 37 nM |

| 5c | EGFR / CDK2 | IC50 (CDK2) = 46 nM |

Redox Chemistry and Oxidative Stress Mitigation in Biological Research

Antioxidant Properties of Dihydroxyindole Carboxylic Acids

Dihydroxyindole carboxylic acids, particularly 5,6-dihydroxyindole-2-carboxylic acid (DHICA), are important intermediates in the biosynthesis of eumelanin and have demonstrated significant antioxidant properties. nih.govmdpi.com Melanins derived from DHICA show a more pronounced antioxidant effect than those derived from 5,6-dihydroxyindole (DHI), a difference attributed to the structure and solubility of the resulting pigments. nih.gov

Synthetic modifications of DHICA have been explored to create melanin-related pigments with improved properties for applications such as dermo-cosmetics. nih.gov For example, a melanin pigment derived from a carboxybutanamide of DHICA was developed. researchgate.net This synthetic melanin exhibited marked antioxidant properties, as demonstrated by its hydrogen- and/or electron-donor ability and its iron (III) reducing power in chemical assays. nih.gov

The antioxidant capacity of these derivatives has been quantified using standard assays. In one study, the EC50 value (the concentration required to obtain a 50% antioxidant effect) for a melanin derivative of DHICA methyl ester was compared to that of a derivative of DHICA carboxybutanamide (ADHICA melanin). nih.gov The ADHICA melanin showed more potent activity in inhibiting radical- or light-induced lipid peroxidation. nih.gov In an assay monitoring conjugated diene hydroperoxide formation, the EC50 value for ADHICA melanin was half that determined for DHICA melanin. nih.gov When linoleic acid oxidation was induced by sunlight, ADHICA melanin again showed a relatively low EC50 value, while DHICA melanin showed no significant activity in the same concentration range. nih.gov

Table 3: Antioxidant Activity (Lipid Peroxidation Inhibition) of DHICA Derivatives

| Assay Condition | DHICA Melanin | ADHICA Melanin |

| Radical-Induced Peroxidation (EC50) | Higher Value | Lower Value (Half of DHICA Melanin) |

| Sunlight-Induced Peroxidation (EC50) | No Appreciable Activity | Low EC50 Value |

Interactions in Fenton-like Reactions

The Fenton reaction, which involves the reaction of ferrous iron (Fe(II)) with hydrogen peroxide (H2O2) to produce highly reactive hydroxyl radicals (HO•), is a key process in oxidative stress. nih.govmdpi.com The interaction of melanin precursors with this reaction is important for understanding their role in modulating cellular responses to inflammation and oxidative injury. nih.gov

The effects of 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) on the Fenton-induced oxidation of deoxyribose have been studied as a model for oxidative stress. nih.gov The results showed that DHICA acts as a powerful inhibitor of the H2O2-Fe(II)/EDTA oxidation under both aerobic and anaerobic conditions. nih.gov It proved to be more efficient than typical hydroxyl radical scavengers, even at low concentrations. nih.gov This inhibitory effect is due to the efficient interaction of the indole with hydroxyl radicals, which yields indolesemiquinone species that are subsequently converted to melanin pigments. nih.gov

In contrast, DHI exhibited a dual role. In an aerobic environment, DHI acted as a prooxidant at low indole-to-Fe(II) ratios but shifted to an antioxidant at higher ratios (>6). nih.gov The prooxidant effect was enhanced at a lower pH or when Fe(II) was replaced with ferric iron (Fe(III)), but it was suppressed in the absence of oxygen. nih.gov This prooxidant behavior at low ratios is attributed to the ability of semiquinones, generated from the autoxidation of DHI, to recycle Fe(II) ions, thus perpetuating the reaction. nih.gov Both DHI and DHICA were able to chelate iron ions, allowing them to retain their effects on the Fenton reaction even without the presence of a chelator like EDTA. nih.gov

Photooxidation Processes of Indole Quinones

Indole-5,6-quinone (IQ) is considered a key biosynthetic intermediate and a structural subunit of eumelanin pigments. nih.gov However, its inherent instability has made it difficult to isolate and characterize. nih.gov To overcome this, researchers have used steric shielding to stabilize IQ derivatives. These "blocked" IQs exhibit hallmark properties of eumelanin, including the ability to absorb light across a broad spectrum from ultraviolet to the near-infrared and a characteristic ultrafast nonradiative decay. nih.gov This rapid energy dissipation is a key feature of melanin's photoprotective function. researchgate.net

The photooxidation of the parent indole structure can lead to the formation of various chromophoric compounds. copernicus.org When indole undergoes photooxidation in the atmosphere, it can form secondary organic aerosol (SOA) particles that are visibly brown. copernicus.org The chemical composition of this SOA includes well-known indole-derived dyes such as indigo (B80030), indirubin (B1684374), tryptanthrin, and indoxyl red, which contribute significantly to its visible light absorption. copernicus.org

Laboratory studies on the photooxidation of indole in the presence of a photocatalyst have demonstrated the formation of indigo and indirubin dyes. researchgate.net The process of photooxidation of chlorins by quinones has also been studied, indicating that reactions of photo-excited molecules with quinones can generate radical ion pairs. nih.gov These studies on stabilized indole quinones and the photooxidation products of the basic indole structure provide insight into the photochemical behavior of these important biological molecules. nih.govresearchgate.net

Energetics of Radical Formation in Indole Building Blocks

The formation of radicals is central to the chemistry of indoles, including their polymerization into melanin and their antioxidant activity. Understanding the energetics of radical formation provides insight into the reactivity and stability of these intermediates.

Density functional theory (DFT) calculations have been used to investigate the regioselectivity of radical additions to the indole ring. nih.gov These studies explain the experimental observation that electron-deficient radicals preferentially add to the C2 position rather than the C3 position, which is favored for electrophilic additions. nih.gov The calculations show a lower energy barrier for reaction at C2 and the formation of a lower-energy radical intermediate that benefits from benzylic stabilization. nih.gov The radical spin density in this C2-adduct intermediate is delocalized from C3 into the aromatic system. nih.gov

The relative energies of radical intermediates formed by the addition of a trifluoromethyl radical (•CF3) to different positions of the indole ring have been calculated. The transition state energies follow the trend C2 < C7 < C3, C4 < C6 < C5, indicating the kinetic preference for addition at the C2 position. nih.gov The resulting radical intermediate is also lowest in energy for C2 addition. nih.gov

Table 4: Calculated Relative Energies for •CF3 Radical Addition to Indole

| Position of Addition | Transition State Energy (kcal/mol) | Radical Intermediate Energy (kcal/mol) |

| C2 | 3.2 | -26.1 |

| C3 | 4.0 | -22.2 |

| C4 | 5.3 | -24.5 |

| C5 | 6.5 | -21.4 |

| C6 | 6.0 | -21.9 |

| C7 | 4.8 | -23.1 |

The primary products from the oxidation of indole and its derivatives, such as indole-3-carbinol, are radical cations and neutral radicals, which have been characterized in various media. researchgate.netunifr.ch These studies contribute to a fundamental understanding of the electronic properties and reactivity of indole-based structures, which are essential building blocks in biology and materials science. researchgate.netacs.org

Advanced Spectroscopic and Analytical Characterization Techniques for Indole 5,6 Dicarboxylic Acid Systems

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous structural elucidation of organic molecules like indole-5,6-dicarboxylic acid. Unlike standard MS, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the molecule and its fragments. This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

For this compound acid (C₁₀H₇NO₄), HRMS can confirm its elemental composition by providing an exact mass that corresponds to the theoretical value. Furthermore, when coupled with tandem mass spectrometry (MS/MS), HRMS can be used to fragment the molecule and analyze the resulting product ions. The fragmentation pattern provides detailed structural information, helping to confirm the positions of the carboxylic acid groups on the indole (B1671886) ring. For instance, the characteristic loss of CO₂ (44 Da) from a carboxylic acid group is a key fragmentation pathway observed in the mass spectrum. imrpress.comnih.gov This level of detail is essential for differentiating this compound acid from its isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This hybrid technique is exceptionally well-suited for assessing the purity of this compound acid samples and for analyzing it within complex mixtures.

In a typical LC-MS analysis, the sample is first injected into an LC system where this compound acid is separated from impurities, starting materials, or byproducts on a chromatographic column. As the separated components elute from the column, they are introduced into the mass spectrometer, which provides mass data for each component. This allows for the confident identification of the target compound based on its retention time and mass-to-charge ratio. The area under the chromatographic peak is proportional to the concentration of the analyte, enabling quantitative purity assessment. nih.gov The high sensitivity and selectivity of LC-MS make it an ideal method for detecting trace-level impurities that might not be visible by other techniques. nih.gov

Table 1: Illustrative LC-MS Parameters for Dicarboxylic Acid Analysis

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid | Elutes compounds from the column; formic acid aids in ionization. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Generates deprotonated molecular ions [M-H]⁻, suitable for acidic compounds. |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) | Provides high-resolution mass data for accurate identification. |

| Scan Range | 50 - 1000 m/z | Detects the parent ion of this compound acid and potential impurities. |

Should this compound acid be utilized as a monomer in the synthesis of polymers, such as polyesters or polyamides, Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry is a key technique for the characterization of the resulting macromolecules. researchgate.net MALDI is a soft ionization technique that allows for the analysis of large, non-volatile molecules with minimal fragmentation. wpmucdn.com

In MALDI-MS, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the polymer molecules, which are then analyzed by a time-of-flight (TOF) detector. tytlabs.co.jp The resulting spectrum shows a distribution of polymer chains, with individual peaks representing different chain lengths (n-mers). sigmaaldrich.com This allows for the determination of crucial polymer characteristics, including:

Molecular Weight Distribution: Calculation of the number-average (Mn) and weight-average (Mw) molecular weights. nih.gov

End-Group Composition: Identification of the chemical groups at the ends of the polymer chains. nih.gov

Polymer Repeat Unit: Confirmation of the mass of the repeating monomer unit. sigmaaldrich.com

This detailed analysis is invaluable for confirming the successful polymerization of monomers like this compound acid and for understanding the structure-property relationships of the resulting material.

Table 2: Common MALDI Matrices for Synthetic Polymer Analysis

| Matrix | Abbreviation | Typical Polymer Class |

| 2,5-Dihydroxybenzoic acid | DHB | Polyesters, Polypeptides |

| trans-3-Indoleacrylic Acid | IAA | Polar Polymers |

| Dithranol | Dithranol | Polystyrene, Polyamides |

| α-Cyano-4-hydroxycinnamic acid | CHCA | Glycans, Peptides |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of molecules in solution. It relies on the magnetic properties of atomic nuclei to provide information about the chemical environment, connectivity, and spatial arrangement of atoms.

A full suite of one- and two-dimensional NMR experiments is necessary to unequivocally confirm the molecular architecture of this compound acid. While 1D spectra (¹H and ¹³C) provide initial information about the types and numbers of protons and carbons, 2D NMR experiments reveal the connectivity between them.

Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the spin systems in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity across quaternary carbons, such as the carboxyl carbons and the indole ring carbons C5 and C6, confirming the substitution pattern.

Together, these experiments provide a complete and unambiguous assignment of all proton and carbon signals, leaving no doubt as to the molecule's covalent structure. ed.ac.uk

The ¹H NMR spectrum provides specific and diagnostic information about the structural features of this compound acid. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the proton signals are all informative.

The expected ¹H NMR spectrum would feature distinct signals for the protons on the indole ring. For instance, the protons at positions 4 and 7 would appear as singlets due to the lack of adjacent protons. The protons at positions 2 and 3 would likely appear as doublets, coupled to each other. The proton attached to the nitrogen (N-H) would typically appear as a broad singlet. The two carboxylic acid protons (-COOH) would also be present, often as broad singlets at a downfield chemical shift, though their observation can be dependent on the solvent used. The specific chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the two carboxylic acid groups, providing further confirmation of their positions at C5 and C6. ed.ac.uk

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound Acid in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~7.3 - 7.5 | d |

| H-3 | ~6.6 - 6.8 | d |

| H-4 | ~8.1 - 8.3 | s |

| H-7 | ~8.0 - 8.2 | s |

| N-H | ~11.5 - 12.0 | br s |

| COOH | ~12.5 - 13.5 | br s |

| Note: These are predicted values based on structurally similar indole carboxylic acids. Actual values may vary. |

The subsequent sections of this article, which were intended to detail the vibrational and optical spectroscopy of this compound acid, cannot be populated with the required scientifically accurate and specific research findings. The outlined subsections on Fourier-Transform Infrared (FTIR) Spectroscopy, Attenuated Total Reflectance-FTIR (ATR-FTIR), Mid-Infrared Vibrational Spectroscopy, UV-Visible Absorption Spectroscopy, and Fluorescence Spectroscopy require specific spectral data, such as absorption maxima, vibrational frequencies, and photophysical parameters that are not present in the available literature for this particular compound.

Therefore, this article cannot be completed as per the detailed instructions due to the absence of specific research data for this compound acid.

Optical Spectroscopy and Photophysical Characterization

Electron Paramagnetic Resonance (EPR) for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique indispensable for the detection and characterization of chemical species that have one or more unpaired electrons. nih.govnih.gov Such paramagnetic species include free radicals, transition metal ions, and other molecules in a triplet state. The technique is founded on the principle that unpaired electrons possess a magnetic moment due to their spin. When a sample is placed in a strong magnetic field, these electron spins align either parallel or anti-parallel to the field, creating two distinct energy levels. nih.gov By applying a microwave frequency, transitions between these energy levels can be induced, and the absorption of this energy is recorded as an EPR spectrum.

The primary application of EPR in the context of this compound acid systems is the identification of transient radical intermediates that may form during chemical reactions, photochemical processes, or metabolic pathways. For instance, oxidative processes, which are relevant to the chemistry of indole derivatives, often proceed via radical mechanisms. Direct detection of these highly reactive and short-lived radicals in a liquid medium is challenging. nih.gov

To overcome this, the spin trapping technique is frequently employed. This method involves adding a "spin trap," a diamagnetic compound that reacts with the transient radical to form a much more stable paramagnetic radical adduct. nih.govresearchgate.net This adduct accumulates to a concentration detectable by EPR, and the resulting spectrum provides information about the original, short-lived radical. The hyperfine splitting patterns in the EPR spectrum of the spin adduct can help identify the type of radical that was trapped. nih.gov While direct EPR studies on this compound acid radicals are not extensively documented in readily available literature, the methodology is broadly applicable to understanding its potential radical-mediated degradation or reaction pathways. researchgate.net

Diffraction Techniques for Solid-State Characterization

Diffraction techniques are paramount for elucidating the three-dimensional atomic and molecular structure of crystalline solids. By analyzing the pattern of scattered radiation after it interacts with a material, researchers can determine the arrangement of atoms in the crystal lattice. This information is crucial for understanding a compound's physical and chemical properties, as these are often intrinsically linked to its solid-state structure.

Single-Crystal X-ray Diffraction for Polymorphs and Crystal Structures

This technique is essential for identifying and characterizing polymorphs—different crystalline forms of the same compound that can exhibit distinct physical properties such as solubility, stability, and melting point. mdpi.comnih.gov For indole derivatives, X-ray diffraction studies have revealed detailed structural information. For example, the analysis of 5-methoxy-1H-indole-2-carboxylic acid, a related compound, showed that it crystallizes in the monoclinic system with the space group P21/c. mdpi.comnih.gov Such studies also elucidate the critical role of intermolecular interactions, such as hydrogen bonds and π–π stacking, in stabilizing the crystal lattice. acs.orgresearchgate.net In the crystal structure of indole-2-carboxylic acid, for instance, molecules are linked into planar ribbons by intermolecular O–H···O and N–H···O hydrogen bonds. researchgate.net This detailed structural insight is fundamental for crystal engineering and understanding structure-property relationships in solid-state this compound acid systems.

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are powerful tools for separating, identifying, and quantifying the components of a mixture. These methods rely on the differential partitioning of analytes between a stationary phase and a mobile phase. For the analysis of this compound acid and related compounds, chromatography is essential for monitoring reaction progress, assessing compound purity, and determining yields.

High-Performance Liquid Chromatography (HPLC) for Compound Purity, Yield, and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indole carboxylic acids and other non-volatile organic compounds. nih.govlongdom.org It offers high resolution, sensitivity, and speed for both qualitative and quantitative analysis. researchgate.net In a typical reverse-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water/buffer and acetonitrile or methanol). nih.gov

For this compound acid, HPLC can be used to:

Assess Purity: By separating the target compound from starting materials, byproducts, and degradation products, HPLC provides a clear profile of sample purity. The peak area of the main compound relative to the total area of all peaks gives a quantitative measure of its purity.

Determine Yield: The concentration of a product in a reaction mixture can be accurately determined using HPLC with a suitable detector (e.g., UV-Vis or fluorescence) and a calibration curve constructed from standards of known concentration. researchgate.net This allows for precise calculation of reaction yields.

Analyze Mixtures: HPLC is adept at resolving complex mixtures of related indole compounds. nih.gov Method development often involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of all components of interest. mdpi.com

Detectors play a crucial role in the sensitivity and specificity of HPLC analysis. Indole rings possess a chromophore that absorbs UV light, making UV detectors a common choice. researchgate.net For enhanced sensitivity and specificity, fluorescence detectors can be used, as many indole derivatives are naturally fluorescent. researchgate.net The selection of the detector and chromatographic conditions is tailored to the specific analytical problem, whether it's routine quality control or trace-level analysis. longdom.orgresearchgate.net

Computational and Theoretical Investigations of Indole 5,6 Dicarboxylic Acid Compounds

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of a molecule, which dictates its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) has become a standard method for investigating the electronic and structural properties of indole (B1671886) derivatives due to its balance of accuracy and computational efficiency. mdpi.comnih.gov For a molecule like Indole-5,6-dicarboxylic acid, DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.net These calculations typically employ functionals like B3LYP or ωB97X-D with basis sets such as 6-311++G(d,p) to achieve reliable results. nih.govresearchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap generally suggests higher reactivity. mdpi.com For indole derivatives, the HOMO is often localized on the electron-rich indole ring, while the LUMO distribution can be influenced by electron-withdrawing substituents like carboxylic acid groups. mdpi.com

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comresearchgate.net For this compound acid, the MEP would highlight negative potential around the carboxylic oxygen atoms, indicating sites prone to electrophilic attack or hydrogen bonding, and positive potential near the N-H and O-H protons. mdpi.com

Table 1: Key Parameters from DFT Calculations on Indole Derivatives

| Parameter | Description | Significance for this compound Acid | Reference |

|---|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms, defining bond lengths and angles. | Predicts the most stable 3D structure of the molecule. | nih.gov |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). | mdpi.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). | mdpi.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and electronic stability. A smaller gap suggests higher reactivity. | mdpi.com |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies sites for intermolecular interactions, such as hydrogen bonding and reactions. | researchgate.net |

Ab Initio Methods for Energetics and Bond Dissociation Enthalpies

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, provide a rigorous approach to calculating molecular properties without empirical parameters. researchgate.netresearchgate.net These methods are particularly valuable for determining accurate energetics, including Bond Dissociation Enthalpies (BDE).

The BDE is the enthalpy change required to break a specific bond homolytically (A-B → A• + B•). It is a critical parameter for understanding reaction mechanisms, particularly in processes involving radical species, such as antioxidant activity. For the indole scaffold, the N-H bond of the pyrrole (B145914) ring and any O-H bonds (in precursor molecules like 5,6-dihydroxyindole) are of significant interest.

A computational approach using the ab initio unrestricted Hartree-Fock (UHF) method has been developed to calculate the BDE of O-H bonds in phenolic compounds. nih.govresearchgate.netwesternsydney.edu.au This method calculates the BDE as the enthalpy difference between the ground singlet state and a triplet dissociative state, which represents a transition state that can lead to homolytic bond cleavage. nih.gov This theoretical framework could be applied to study the N-H bond in this compound acid, providing insight into its stability and potential role in radical-scavenging processes.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. It is especially powerful in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. indexcopernicus.com

Ligand-Protein Interaction Analysis for Enzyme Inhibition

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a receptor to form a stable complex. espublisher.comresearchgate.net This method is widely used to screen virtual compound libraries and to understand the structural basis of enzyme inhibition. espublisher.com

Derivatives of indole carboxylic acid have been extensively studied as inhibitors for various enzymes. For instance, indole-6-carboxylic acid derivatives have been docked into the active sites of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2). nih.gov Similarly, indole-2-carboxylic acid derivatives have shown potential as inhibitors of HIV-1 integrase, with docking studies revealing that the indole core and the carboxyl group chelate essential Mg²⁺ ions in the enzyme's active site. nih.govmdpi.com Other studies have explored indole-based compounds as inhibitors of α-glucosidase and Indoleamine 2,3-dioxygenase-1 (IDO1). mdpi.comespublisher.com

For this compound acid, docking studies would be crucial to predict its binding mode within a target enzyme. The analysis would identify key interactions, which typically include:

Hydrogen Bonds: Formed between the carboxylic acid groups (as donors or acceptors) and polar amino acid residues like aspartate, glutamate, arginine, and serine. mdpi.com

π-π Stacking: Interactions between the aromatic indole ring and aromatic residues such as phenylalanine, tyrosine, and tryptophan. nih.gov

Hydrophobic Interactions: Occurring between the indole ring and nonpolar residues in the binding pocket. nih.gov

These computational predictions provide a rationale for observed biological activity and guide the design of more potent and selective inhibitors. nih.gov

Table 2: Examples of Molecular Docking Targets for Indole Carboxylic Acid Derivatives

| Enzyme Target | PDB ID | Indole Scaffold Studied | Key Interacting Residues (Examples) | Reference |

|---|---|---|---|---|

| HIV-1 Integrase | - | Indole-2-carboxylic acid | Tyr143, Asn117 | mdpi.comnih.gov |

| α-Glucosidase | - | 5-Methoxy-1H-indole-2-carboxylic acid derivative | Asp327, Asp542, Phe649 | mdpi.com |

| EGFR Tyrosine Kinase | - | Indole-6-carboxylic acid derivative | - | nih.gov |

| VEGFR-2 Tyrosine Kinase | - | Indole-6-carboxylic acid derivative | - | nih.gov |

| Human Placental Aromatase | 3S79 | 7-Trifluoromethyl-1H-indole-2-carboxylic acid | Polar and hydrophobic interactions | nih.gov |

Conformational Analysis and Tautomerization Equilibria

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound acid, key conformational questions involve the relative orientations of the two carboxylic acid groups with respect to the indole plane. Computational methods like potential energy scans can identify the most stable conformers. nih.gov In the solid state, indole carboxylic acids often form stable cyclic dimers through intermolecular hydrogen bonds between their carboxylic acid groups. mdpi.com

Tautomerism, the equilibrium between two or more structural isomers that are readily interconvertible, is another important consideration. clockss.org The indole ring itself can exist in less stable tautomeric forms where the pyrrole N-H proton moves to a carbon atom. researchgate.net More relevant to derivatives, the introduction of functional groups can lead to other tautomeric equilibria, such as the keto-enol tautomerism observed in indole-3-pyruvic acid. nih.gov For precursors like 5,6-dihydroxyindoles, a complex equilibrium exists between the dihydroxy form and various quinonoid tautomers (o-quinone, quinone methide, quinonimine). unina.it The presence of electron-withdrawing carboxylic acid groups on the indole ring is known to influence the nucleophilicity of the pyrrole moiety and could therefore affect the stability and reactivity of these tautomeric forms. researchgate.net

Simulation of Spectroscopic Properties

Computational methods are invaluable for interpreting and predicting experimental spectra. By simulating spectroscopic properties, researchers can confirm molecular structures and gain a deeper understanding of electronic transitions and vibrational modes.

DFT calculations are widely used to compute harmonic vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net This allows for a detailed assignment of spectral bands to specific molecular motions, such as N-H and O-H stretching or carboxyl C=O stretching. researchgate.netmdpi.com Comparing the calculated spectrum with the experimental one can confirm structural features like the presence of intermolecular hydrogen bonds, which cause characteristic shifts in vibrational frequencies. mdpi.com

Electronic properties can be explored using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic excited states, allowing for the simulation of UV-Visible absorption spectra. iitj.ac.in Such calculations can predict the wavelengths of maximum absorption (λmax) and help assign them to specific electronic transitions, such as π→π* transitions within the indole aromatic system. researchgate.netrsc.org

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited state energies of molecules. uci.edu It is particularly effective for determining the transition energies and oscillator strengths that govern a molecule's ultraviolet-visible (UV-Vis) absorption spectrum. uci.eduarxiv.org The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.gov

For organic molecules, hybrid functionals such as PBE0 and B3LYP, and range-separated functionals like CAM-B3LYP, often provide a good balance between computational cost and accuracy for excitation energies. nih.gov Benchmark studies have shown that functionals like M06-2X and PBE0 can yield mean absolute errors as low as 0.26 eV compared to experimental values for small organic molecules. nih.gov The application of TD-DFT to this compound acid would involve optimizing the ground state geometry, followed by a TD-DFT calculation to obtain the vertical excitation energies. These energies correspond to the peaks in the absorption spectrum.

The primary electronic transitions in indole derivatives typically involve π→π* excitations within the aromatic system. For this compound acid, the lowest energy transitions would likely correspond to the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition, with the electron density shifting from the indole ring towards the carboxylic acid groups. nih.gov TD-DFT calculations can elucidate the nature of each excited state, providing insights into charge transfer characteristics that are crucial for understanding the molecule's photophysical properties. nih.gov

Table 1: Hypothetical TD-DFT Calculation Results for this compound Acid This table is illustrative and represents typical data obtained from a TD-DFT calculation.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|---|---|

| S1 | 3.95 | 314 | 0.185 | HOMO -> LUMO (95%) | π -> π* |

| S2 | 4.41 | 281 | 0.452 | HOMO-1 -> LUMO (88%) | π -> π* |

Vibrational Frequency Calculations for Spectroscopic Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a fundamental technique for identifying molecular structures and functional groups. DFT calculations are an indispensable tool for the accurate assignment of vibrational modes observed in experimental spectra. researchgate.net By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands and Raman lines. researchgate.net

The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide excellent agreement between calculated and experimental frequencies for indole and its derivatives after applying a scaling factor to account for anharmonicity and other systematic errors. researchgate.net

For this compound acid, DFT calculations would predict characteristic vibrational modes. Key frequencies would include:

O-H stretching from the carboxylic acid groups, typically appearing as a broad band in the 2500-3300 cm⁻¹ region in the IR spectrum due to strong hydrogen bonding.

N-H stretching of the indole ring, expected around 3300-3500 cm⁻¹. researchgate.net

C=O stretching of the carboxylic acid carbonyls, a strong absorption typically found near 1700 cm⁻¹.

C=C stretching modes from the aromatic rings, appearing in the 1400-1650 cm⁻¹ region.

O-H in-plane bending and C-O stretching modes in the 1200-1450 cm⁻¹ range.